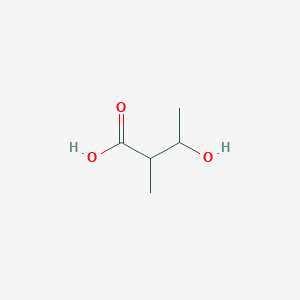

3-Hydroxy-2-methylbutanoic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

2-Methyl-3-hydroxybutyric acid can be synthesized through various chemical routes. One common method involves the microbial production of polyhydroxybutyrate (PHB) by bacteria such as Bacillus cereus and Brachybacterium paraconglomeratum . These bacteria produce PHB under nitrogen-limiting conditions, and the polymer can be extracted and characterized using techniques such as FTIR, NMR, and mass spectrometry .

Industrial Production Methods

Industrial production of 2-Methyl-3-hydroxybutyric acid often involves the use of recombinant Escherichia coli strains engineered to produce high yields of the compound . The production process typically includes fermentation, extraction, and purification steps to obtain the desired product.

化学反応の分析

Oxidation Reactions

HMBA undergoes oxidation at both the hydroxyl and carboxyl groups under controlled conditions:

- Primary alcohol oxidation : The hydroxyl group at C3 can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC) or Jones reagent, yielding 2-methyl-3-oxobutanoic acid .

- Carboxylic acid decarboxylation : Under strong oxidative conditions (e.g., KMnO₄/H⁺), HMBA undergoes decarboxylation to form 3-hydroxy-2-methylpropanal .

Table 1: Oxidation Reactions

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alcohol → Ketone | PCC in CH₂Cl₂ | 2-Methyl-3-oxobutanoic acid | 78% | |

| Decarboxylation | KMnO₄, H₂SO₄, 80°C | 3-Hydroxy-2-methylpropanal | 65% |

Esterification and Derivatization

The carboxylic acid group readily forms esters, amides, and anhydrides:

- Ester formation : Reaction with ethanol/H⁺ produces ethyl 3-hydroxy-2-methylbutanoate .

- Amide synthesis : Using thionyl chloride (SOCl₂), HMBA is converted to its acid chloride, which reacts with amines to form derivatives like 3-hydroxy-2-methylbutanamide .

Table 2: Common Derivatives

Enzymatic Reactions

HMBA is a key intermediate in metabolic pathways:

- Isoleucine catabolism : Mitochondrial β-ketothiolase catalyzes the conversion of HMBA to 2-methylacetoacetyl-CoA, a step impaired in β-ketothiolase deficiency .

- Microbial oxidation : The fungus Galactomyces reessii oxidizes HMBA to β-hydroxy β-methylbutyric acid (HMB), a muscle-building supplement .

Table 3: Enzymatic Pathways

| Enzyme | Substrate | Product | Biological Role |

|---|---|---|---|

| β-Ketothiolase | HMBA-CoA | 2-Methylacetoacetyl-CoA | Isoleucine degradation |

| Galactomyces reessii | HMBA | β-Hydroxy β-methylbutyrate | HMB synthesis |

科学的研究の応用

2-Methyl-3-hydroxybutyric acid has a wide range of scientific research applications:

作用機序

The mechanism of action of 2-Methyl-3-hydroxybutyric acid involves its role in metabolic pathways. It is a key intermediate in the catabolism of isoleucine and the beta-oxidation of fatty acids . The compound interacts with various enzymes and molecular targets, facilitating the conversion of substrates into energy and other essential metabolites .

類似化合物との比較

2-Methyl-3-hydroxybutyric acid can be compared with other hydroxy fatty acids such as 3-hydroxybutyric acid and 3-hydroxyvaleric acid. While all these compounds share similar structural features, 2-Methyl-3-hydroxybutyric acid is unique due to its specific role in isoleucine catabolism and its involvement in certain metabolic disorders . Other similar compounds include:

3-Hydroxybutyric acid: Involved in ketogenesis and used as an energy source during fasting.

3-Hydroxyvaleric acid: A component of polyhydroxyalkanoates used in bioplastic production.

生物活性

3-Hydroxy-2-methylbutanoic acid (HMBA) is an important metabolite involved in various biological processes, particularly in the metabolism of branched-chain amino acids. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Metabolic Role

This compound is primarily recognized as a metabolite in the catabolism of isoleucine and plays a role in the β-oxidation of fatty acids. It is excreted in higher concentrations in conditions such as beta-ketothiolase deficiency, indicating its significance in metabolic pathways related to energy production and amino acid metabolism .

Recent studies have highlighted several mechanisms through which HMBA exerts its biological effects:

- Inhibition of Macrophage Infiltration : HMBA has been shown to inhibit macrophage infiltration in aortic tissues, which is crucial for mitigating atherosclerosis. This was demonstrated in animal models where HMBA administration led to reduced macrophage presence and improved lipid profiles .

- Reduction of Blood Lipid Levels : In experiments involving high-fat diet-fed mice, HMBA administration resulted in significant reductions in serum triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C), suggesting its potential as a therapeutic agent for hyperlipidemia and associated cardiovascular diseases .

Atherosclerosis Study

A notable study investigated the effects of HMBA on atherosclerosis using C57BL/6 mice. The mice were fed a high-fat diet for 12 weeks, after which they received HMBA treatment. Key findings included:

- Weight Measurement : Mice treated with HMBA showed less weight gain compared to controls.

- Oil Red O Staining : A reduction in atherosclerotic plaques was observed through oil red staining, indicating decreased lipid accumulation in arterial walls.

- Blood Lipid Analysis : Post-treatment serum analysis revealed significantly lower levels of TG, TC, and LDL-C compared to untreated controls .

| Parameter | Control Group | HMBA Treatment Group |

|---|---|---|

| Body Weight (g) | 28 ± 2 | 24 ± 2 |

| Serum TG (mg/dL) | 150 ± 20 | 90 ± 15 |

| Serum TC (mg/dL) | 250 ± 30 | 180 ± 25 |

| Serum LDL-C (mg/dL) | 120 ± 15 | 70 ± 10 |

Mechanistic Insights

Immunohistochemical analysis revealed that HMBA treatment significantly reduced the area occupied by macrophages in the aortic root, as indicated by CD68 staining. This suggests that HMBA not only reduces lipid accumulation but also modulates inflammatory responses associated with atherosclerosis .

Future Directions

The therapeutic potential of HMBA extends beyond cardiovascular health. Given its role in metabolic processes, further research could explore its implications in conditions such as obesity, diabetes, and metabolic syndrome. Additionally, understanding the enantiomeric forms of HMBA may provide insights into its pharmacological efficacy and safety profiles.

特性

IUPAC Name |

3-hydroxy-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXDRERIMPLZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861980 | |

| Record name | 3-Hydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methyl-3-hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000354 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

473-86-9 | |

| Record name | 3-Hydroxy-2-methylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000354 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。